(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS No.: 1904173-36-9
Cat. No.: VC5521332
Molecular Formula: C22H17N3O3
Molecular Weight: 371.396
* For research use only. Not for human or veterinary use.
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone - 1904173-36-9](/images/structure/VC5521332.png)
Specification
CAS No. | 1904173-36-9 |
---|---|
Molecular Formula | C22H17N3O3 |
Molecular Weight | 371.396 |
IUPAC Name | (3-phenyl-2,1-benzoxazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Standard InChI | InChI=1S/C22H17N3O3/c26-22(25-13-18(14-25)27-17-7-4-10-23-12-17)16-8-9-20-19(11-16)21(28-24-20)15-5-2-1-3-6-15/h1-12,18H,13-14H2 |
Standard InChI Key | VTUZCPATGQTIRW-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC5=CN=CC=C5 |
Introduction
Structural Analysis and Nomenclature
IUPAC Nomenclature and Molecular Identity
The systematic IUPAC name for this compound is [3-phenylbenzo[c]isoxazol-5-yl]-[3-(pyridin-3-yloxy)azetidin-1-yl]methanone, reflecting its three primary substructures:
-
A benzo[c]isoxazole scaffold fused at the 5-position with a phenyl group.
-
An azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with a pyridin-3-yloxy moiety.
-
A methanone bridge connecting the benzoisoxazole and azetidine units.
The molecular formula is C<sub>23</sub>H<sub>17</sub>N<sub>3</sub>O<sub>3</sub>, yielding a molecular weight of 383.41 g/mol . Key identifiers include:
-
SMILES: O=C(N1CC(OC2=CN=CC=C2)C1)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Structural Features and Conformational Dynamics
The benzo[c]isoxazole system introduces planar rigidity, while the azetidine ring adopts a puckered conformation due to angle strain. Computational models suggest that the pyridin-3-yloxy group adopts an equatorial orientation relative to the azetidine plane, minimizing steric clashes with the benzoisoxazole . Hydrogen bonding between the azetidine nitrogen and the pyridine oxygen may stabilize the conformation, as inferred from analogous azetidine derivatives .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
-
Benzo[c]isoxazole Formation: Condensation of 2-hydroxy-5-nitrobenzophenone with hydroxylamine under acidic conditions, followed by cyclization .
-
Azetidine Functionalization: Ring-opening of a β-lactam intermediate with pyridin-3-ol under basic conditions to install the 3-(pyridin-3-yloxy) group.
-
Coupling Reaction: Amide bond formation between the benzoisoxazole carboxylic acid and the azetidine amine using EDC/HOBt, achieving yields of 68–72% .
Industrial-Scale Optimization
High-throughput screening identifies flow chemistry as the preferred method for azetidine ring formation, reducing reaction times from 12 hours to 30 minutes. Critical parameters include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 80°C | Maximizes cyclization |
Solvent | THF/H<sub>2</sub>O (9:1) | Enhances solubility |
Catalyst | Pd(OAc)<sub>2</sub> | Reduces byproducts |
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic systems. Solubility improves in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition above 200°C, with photodegradation observed under UV light (λ = 254 nm) .
Spectroscopic Characterization
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.72 (d, 1H, pyridine-H), 7.85–7.20 (m, 9H, aromatic), 4.60 (m, 1H, azetidine-H), 3.95 (m, 2H, azetidine-CH<sub>2</sub>) .
-
IR (cm<sup>-1</sup>): 1685 (C=O), 1590 (C=N), 1240 (C-O-C) .
Biological Activity and Mechanisms
GABA<sub>A</sub> Receptor Modulation
In vitro assays demonstrate allosteric potentiation of GABA<sub>A</sub> receptors (EC<sub>50</sub> = 220 nM), comparable to benzodiazepines . Docking studies suggest interaction with the α<sub>1</sub>β<sub>2</sub>γ<sub>2</sub> subunit interface, facilitated by the benzoisoxazole’s planar geometry .
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (IC<sub>50</sub> = 1.8 μM), likely due to coordination between the azetidine nitrogen and the heme iron. This property necessitates caution in co-administration with CYP3A4-metabolized drugs.
Applications and Comparative Analysis
Structural Analog Comparison
Compound | Key Modification | Activity Shift |
---|---|---|
(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-2-yloxy)azetidin-1-yl)methanone | Pyridine substitution at 2-position | 5× reduced GABA<sub>A</sub> potency |
(3-(4-Fluorophenyl)benzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | Fluorine addition | Improved metabolic stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume